Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate
Description
Properties
IUPAC Name |
methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-5-6-11-14-19-17(2)18(3)20(24-19)15-12-9-7-8-10-13-16-21(22)23-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSSJJNHGYGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508652 | |
| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81144-79-8 | |
| Record name | Methyl 3,4-dimethyl-5-pentyl-2-furannonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81144-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The esterification proceeds via acid-catalyzed nucleophilic acyl substitution. Methanol acts as both the solvent and nucleophile, while a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) facilitates protonation of the carboxylic acid’s carbonyl group. The reaction is typically conducted under reflux (60–80°C) to accelerate kinetics, achieving completion within 4–6 hours.
Key Equation:
Purification and Yield Optimization
Post-reaction purification involves neutralization of the acid catalyst, followed by solvent removal via rotary evaporation. The crude product is further purified through fractional distillation or recrystallization from ethanol. Yields typically exceed 80% when using anhydrous conditions and stoichiometric excess of methanol.
Industrial Scalability
Industrial-scale production employs continuous flow reactors to enhance heat transfer and minimize side reactions. For example, microreactors with immobilized acid catalysts (e.g., sulfonated polystyrene resins) enable efficient methanol recycling and reduce waste generation.
Biosynthetic Production in Engineered Bacteria
Recent advances in synthetic biology have enabled microbial synthesis of methylated furan fatty acids (FuFAs) using engineered α-proteobacteria. This method exploits native lipid biosynthesis pathways to produce this compound with high specificity.
Pathway Engineering
The biosynthetic pathway involves four enzymatic steps:
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Furan Ring Formation : A cytochrome P450 oxidase introduces oxygen atoms to a linear fatty acid chain, forming the furan core.
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Methylation : S-Adenosyl methionine (SAM)-dependent methyltransferases add methyl groups at the 3- and 4-positions of the furan ring.
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Chain Elongation : Acyl carrier proteins (ACPs) extend the aliphatic side chain to the nonanoate length.
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Esterification : A bacterial lipase catalyzes transesterification with methanol to yield the final methyl ester.
Fermentation and Yield Enhancement
Engineered Rhodobacter sphaeroides strains are cultured in minimal media supplemented with glycerol and methanol. Fed-batch fermentation under microaerophilic conditions (20% dissolved oxygen) maximizes titers, achieving approximately 1.2 g/L of product after 72 hours.
Advantages Over Chemical Synthesis
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Sustainability : Utilizes renewable carbon sources (e.g., glycerol) and avoids toxic solvents.
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Stereochemical Control : Enzymatic catalysis ensures precise regioselectivity for methyl group addition.
Comparative Analysis of Preparation Methods
| Parameter | Chemical Synthesis | Biosynthesis |
|---|---|---|
| Reaction Time | 4–6 hours | 48–72 hours |
| Yield | 80–85% | 60–70% |
| Purity | ≥95% (after distillation) | ≥90% (requires chromatography) |
| Environmental Impact | High solvent waste, energy-intensive | Low waste, renewable substrates |
| Scalability | Suitable for bulk production | Limited by fermentation capacity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Flavor and Fragrance Industry
Due to its unique structure and pleasant aroma, methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is explored as a flavoring agent in food products and as a fragrance component in cosmetics. Its furan ring contributes to a sweet and fruity scent profile, making it suitable for enhancing flavors in various consumer goods.
Biosynthetic Pathways
Research indicates that this compound may play a role in the biosynthesis of fatty acid derivatives. Studies have shown that compounds similar to this compound can be synthesized through microbial fermentation processes. Understanding these pathways could lead to biotechnological applications where microorganisms are used to produce such compounds sustainably .
Pharmaceutical Applications
The lipophilic nature of this compound suggests potential pharmaceutical applications, particularly in drug delivery systems where lipophilic drugs are encapsulated within lipid-based carriers. This property can enhance the bioavailability of poorly soluble drugs .
Case Study: Biosynthesis of FuFA Derivatives
In a study published in Helvetica Chimica Acta, researchers explored the biosynthetic pathways leading to the production of this compound and related compounds. The study utilized genetic engineering techniques to enhance the yield of these compounds from microbial sources, demonstrating the feasibility of using biotechnological methods for sustainable production .
Case Study: Flavor Profile Analysis
Another research effort focused on analyzing the flavor profile contributions of this compound in various food matrices. Sensory evaluation tests indicated that this compound significantly enhances the overall flavor perception when used in specific formulations .
Potential Industrial Uses
Given its properties and applications discussed above, this compound can be utilized across several industries:
| Industry | Application |
|---|---|
| Food and Beverage | Flavoring agent |
| Cosmetics | Fragrance component |
| Pharmaceuticals | Drug delivery systems |
| Biotechnology | Microbial synthesis of fatty acid derivatives |
Mechanism of Action
The mechanism of action of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, influencing biological pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Structural Differences
Key Structural Features:
- Methyl Substitution: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate: Contains two methyl groups on the furan ring (3,4-dimethyl). Methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate (9M5-FuFA): Monomethyl substitution (3-methyl) . 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid (9D3): Dimethyl substitution with a shorter terminal propyl chain .
Functional Group :
Table 1: Structural and Functional Comparison
Stability and Degradation
- Dimethyl vs. Monomethyl FuFAs: Dimethyl derivatives (e.g., 9D5 acid) degrade faster under light/oxygen due to steric hindrance from methyl groups, while monomethyl FuFAs (e.g., 9M5 acid) are more stable .
- Ester vs. Acid Forms : Methyl esters may exhibit enhanced stability during processing compared to free acids, though this is understudied .
Bioactivity
- Antioxidant Capacity: Dimethyl FuFAs (e.g., 9D5 acid) trap two radicals per molecule, outperforming monomethyl analogs .
- Activity is influenced by methylation status and terminal chain length .
Occurrence and Concentrations
- Natural Sources: 9D5 acid: Dominant in fungi (up to 40 mg/100 g dry weight) and soy products .
- Human Plasma :
Analytical Identification
Biological Activity
Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is a unique organic compound with significant biological activity, particularly in the context of fatty acid biosynthesis and potential medicinal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 336.51 g/mol
- CAS Number : 81144-79-8
The compound features a furan ring substituted with dimethyl and pentyl groups, contributing to its distinct chemical behavior and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, primarily linked to its role as a furan fatty acid (FuFA). FuFAs are recognized for their involvement in cellular signaling and protective mechanisms against membrane damage.
The mechanism of action is primarily attributed to the compound's interaction with biological membranes and its role as a second messenger. The furan ring can participate in redox reactions, influencing various metabolic pathways. It may act as a ligand for specific receptors or enzymes, modulating their activity and contributing to cellular responses.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
-
Biosynthesis Pathway :
- Research has identified the biosynthetic pathway for methylated furan fatty acids in certain bacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris. The pathway involves the modification of pre-existing phospholipid fatty acids, leading to the formation of this compound from other fatty acid precursors .
- Cellular Functions :
- Potential Therapeutic Applications :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Methyl 9-(3-methyl-5-pentylfuran-2-YL)nonanoate | CHO | Similar biosynthetic pathway; less potent |
| Methyl 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoate | CHO | Involved in different metabolic pathways |
| Methyl 11,12-dimethyl-9-chlorononanoate | CHClO | Chlorinated variant with distinct reactivity |
Case Studies
- Biosynthetic Pathway Elucidation :
- Oxidative Stress Response :
Q & A
Q. What are the primary natural sources of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate in biological systems?
this compound (hereafter referred to as Me-9D5) is biosynthesized in plants (e.g., soybeans), algae, and bacteria such as Rhodobacter sphaeroides. Its presence in soy products and bacterial membranes has been confirmed via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) . Extraction protocols typically involve lipid fractionation followed by derivatization (e.g., methyl ester formation) for enhanced chromatographic separation .
Q. What is the biological significance of Me-9D5 in cellular systems?
Me-9D5 belongs to the furan fatty acid (FuFA) class, which exhibits antioxidant properties. It scavenges singlet oxygen (¹O₂), a reactive oxygen species generated during photosynthetic activity in bacteria. This protective role is inferred from studies showing increased FuFA accumulation under oxidative stress conditions in R. sphaeroides . Methodologically, ¹O₂ scavenging can be quantified using fluorescence-based assays with singlet oxygen sensor green (SOSG) .
Q. How does the structural configuration of Me-9D5 influence its biochemical interactions?
The furan ring (3,4-dimethyl-5-pentyl substitution) and esterified methyl group enhance lipid solubility, enabling integration into membrane bilayers. The methyl ester group reduces polarity compared to the free acid form, affecting substrate specificity in enzymatic reactions (e.g., inhibition of peroxidase-catalyzed indole-3-acetic acid oxidation) . Structural analogs with shorter alkyl chains (e.g., propyl instead of pentyl) show reduced inhibitory potency, highlighting the importance of side-chain length .
Advanced Research Questions
Q. How can researchers design experiments to assess the inhibitory effects of Me-9D5 on peroxidase (PO) activity?
Experimental Design:
- In vitro assays : Incubate PO with indole-3-acetic acid (IAA) as the substrate and H₂O₂ as the cofactor.
- Inhibitor titration : Add Me-9D5 at varying concentrations (e.g., 0–100 µM) and monitor IAA oxidation spectrophotometrically (λ = 254 nm).
- Controls : Include negative controls (no inhibitor) and positive controls (known PO inhibitors like ferulic acid).
- Kinetic analysis : Calculate IC₅₀ values and determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
Q. What analytical methods are optimal for quantifying Me-9D5 in complex biological matrices?
- LC-Orbitrap-HRMS : Provides high mass accuracy (<5 ppm) for distinguishing Me-9D5 from isomers. Use C18 columns with methanol/water gradients and electrospray ionization (ESI+) in full-scan mode (m/z 100–1000). Characteristic fragment ions (e.g., m/z 124 for furan ring cleavage) aid identification .
- GC/MS : Requires derivatization (e.g., trimethylsilylation) for volatility. Limited sensitivity compared to LC-HRMS but useful for low-cost screening .
- Quantification : Spike deuterated internal standards (e.g., ¹³C-labeled FuFAs) to correct for matrix effects .
Q. What metabolic pathways degrade Me-9D5 in eukaryotic systems?
Me-9D5 is metabolized via β-oxidation after conversion to its acyl-CoA thioester by long-chain acyl-CoA synthase (ACSL). Key steps include:
- Activation : ACSL catalyzes ATP-dependent CoA conjugation.
- Mitochondrial transport : Carnitine palmitoyltransferase 1 (CPT1) converts acyl-CoA to acylcarnitine for mitochondrial import.
- β-oxidation : Sequential removal of acetyl-CoA units. The furan ring may hinder enzymatic cleavage, requiring specialized dehydrogenase/isomerase activity . Methodologically, stable isotope tracing (e.g., ¹³C-labeled Me-9D5) can map metabolic intermediates .
Q. How can synthetic biology approaches enhance Me-9D5 production in bacterial systems?
- Gene identification : Overexpress S-adenosylmethionine (SAM)-dependent methylases (e.g., fumT in R. sphaeroides) to convert monounsaturated precursors to dimethylated FuFAs .
- Oxygen regulation : Optimize culture conditions (e.g., microaerophilic environments) to promote O₂-dependent furan ring formation .
- Yield improvement : Use CRISPR-Cas9 to knockout competing pathways (e.g., β-oxidation genes) and overexpress acyl-ACP thioesterases for fatty acid release .
Q. Why do detection levels of Me-9D5 vary across human plasma studies?
Discrepancies arise from differences in:
- Analytical sensitivity : LC-HRMS detects sub-ng/mL levels, whereas GC/MS may miss low-abundance isomers .
- Biological factors : Dietary intake (e.g., soybean consumption), genetic polymorphisms in lipid metabolism, and oxidative stress conditions (e.g., inflammation) influence plasma concentrations .
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery compared to liquid-liquid extraction .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
